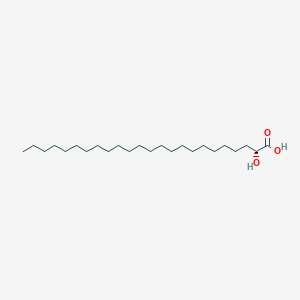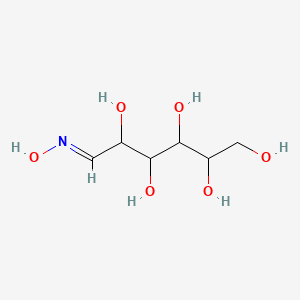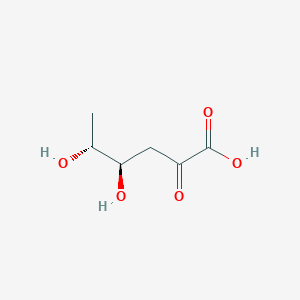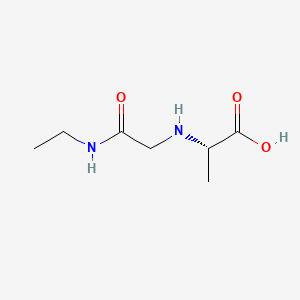
(R)-2-Hydroxylignoceric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxylignoceric acid is a very long-chain fatty acid that is lignoceric acid bearing an (R)-2-hydroxy substituent. It is a 2-hydroxy fatty acid and a very long-chain fatty acid. It derives from a tetracosanoic acid. It is a conjugate acid of a (R)-2-hydroxylignocerate.
Wissenschaftliche Forschungsanwendungen
1. Biocatalysis and Production of Chiral Compounds
(R)-2-Hydroxy acids, including compounds similar to (R)-2-Hydroxylignoceric acid, are significant in the production of biodegradable polymers and pharmaceuticals due to their chiral nature. For instance, studies have shown efficient methods to produce (R)-2-hydroxy acids through biocatalysis using microorganisms (Gao et al., 2012). Another study demonstrated the synthesis of (R)-2-hydroxy acids using a three-enzyme system for efficient production (Xue et al., 2016).
2. Hydroxylation in Microbial Biosynthesis
Hydroxylation of certain compounds by microorganisms to produce hydroxy acids has been a topic of research. One study developed a high-throughput screening method to enhance the biosynthesis of hydroxy acids through microbial hydroxylation (Zhou et al., 2019). Similarly, fungi isolates have been screened for their ability to hydroxylate specific acids, contributing to the understanding of microbial production of hydroxy acids (Zhou et al., 2020).
3. Application in Cancer Research
Research has indicated that fatty acid 2-hydroxylation plays a role in tumor growth and sensitivity to cancer treatments. A study highlighted that fatty acid 2-hydroxylase, producing chiral (R)-2-hydroxy fatty acids, impacts gastric tumor growth and could be a target for improving cancer therapy (Yao et al., 2019).
4. Production in Biotechnological Processes
The production of hydroxy acids in biotechnological processes, such as using diatoms and other microorganisms, is another area of application. A study demonstrated the efficient production of ricinoleic acid, a hydroxyl fatty acid, in transgenic diatoms, which suggests potential for similar production methods for (R)-2-Hydroxylignoceric acid (Kajikawa et al., 2016).
Eigenschaften
Produktname |
(R)-2-Hydroxylignoceric acid |
|---|---|
Molekularformel |
C24H48O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(2R)-2-hydroxytetracosanoic acid |
InChI |
InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h23,25H,2-22H2,1H3,(H,26,27)/t23-/m1/s1 |
InChI-Schlüssel |
MSUOLNSQHLHDAS-HSZRJFAPSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)
![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)






![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)


![[(1S,1'R,2'S,6S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1236522.png)

